2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-methylacetamide

Description

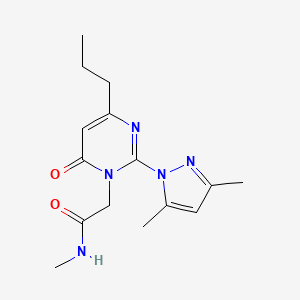

This compound features a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety at position 2, a propyl group at position 4, and an N-methylacetamide side chain at position 1. The propyl substituent at position 4 may influence lipophilicity and metabolic stability, while the N-methylacetamide group could modulate solubility and target binding .

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-5-6-12-8-14(22)19(9-13(21)16-4)15(17-12)20-11(3)7-10(2)18-20/h7-8H,5-6,9H2,1-4H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMOYJKEQSEOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-methylacetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a pyrazole ring, a pyrimidine ring, and an acetamide moiety. The molecular formula is , and its IUPAC name is this compound.

| Property | Value |

|---|---|

| Molecular Weight | 304.34 g/mol |

| IUPAC Name | This compound |

| Chemical Formula | C_{15}H_{20}N_4O_2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate various cellular pathways by binding to these targets, leading to alterations in cellular processes.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes could provide therapeutic benefits in inflammatory diseases. Celecoxib, a well-known COX inhibitor, serves as a reference point for the anti-inflammatory activity of similar compounds .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives. The compound may induce apoptosis in cancer cells through various pathways. Research indicates that structural modifications in pyrazoles can enhance their cytotoxic effects against specific cancer cell lines .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-activated macrophages. This suggests its potential as an anti-inflammatory agent .

Study 3: Anticancer Activity

A recent investigation into the cytotoxic effects of this compound on human breast cancer cells (MCF7) revealed an IC50 value of approximately 15 µM, indicating substantial anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through caspase activation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific compound has been tested for its ability to inhibit tumor growth in various cancer cell lines. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives showed IC50 values in the low micromolar range against breast cancer cells, suggesting a promising avenue for further development in anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that pyrazole derivatives can exhibit strong activity against a range of pathogens, including bacteria and fungi.

- Case Study : A publication in Pharmaceutical Biology reported that certain pyrazole derivatives displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, the compound has been studied for its anti-inflammatory effects. Pyrazole-based compounds are known to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process.

- Case Study : In vitro assays revealed that the compound reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, indicating potential as an anti-inflammatory agent .

Pesticidal Activity

The structural characteristics of this compound suggest potential applications as a pesticide. Pyrazole derivatives have been shown to disrupt biological processes in pests.

- Case Study : Research highlighted in Pest Management Science showed that similar compounds effectively controlled aphid populations in field trials, demonstrating their utility as environmentally friendly pest control agents .

Development of Fluorescent Probes

Recent advancements have explored the use of pyrazole derivatives as fluorescent probes for biological imaging. The unique electronic properties of these compounds allow them to be utilized in various imaging techniques.

- Case Study : A study published in Chemical Communications described the synthesis of a new fluorescent probe based on a pyrazole framework, which was successfully used for live-cell imaging applications .

Data Tables

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with several pyrimidinone derivatives. Key analogues include:

*Calculated based on structural formula.

Key Comparative Observations

- N-Substituted Acetamide Variations: The N-methyl group in the target compound likely enhances metabolic stability compared to the N-phenyl analogue , which may face faster oxidative metabolism due to the aromatic ring. However, the phenyl group could improve target binding through π-π interactions. The CF3 group also enhances lipophilicity (logP ~3.5 estimated), which may affect membrane permeability.

- Pyrimidinone Core Modifications: The 4-propyl group in the target compound provides moderate lipophilicity (predicted logP ~2.1), balancing solubility and membrane penetration. In contrast, the 4-methyl/5-ethyl variant may reduce steric hindrance, favoring enzyme active-site access but shortening half-life due to faster metabolism. The pyridazine-pyrrolidine hybrid in the patent compound introduces a chlorine atom and a bicyclic system, which could enhance selectivity for specific kinase targets (e.g., JAK or BTK inhibitors).

Pharmacokinetic and Synthetic Considerations :

Research Findings and Implications

- Bioactivity Potential: The pyrimidinone-pyrazole scaffold is associated with kinase inhibition (e.g., p38 MAPK or CDKs) . The propyl group may confer moderate selectivity over related enzymes.

- ADME Profile : The N-methylacetamide group likely improves aqueous solubility (predicted cLogS ~-3.2) compared to bulkier N-aryl analogues, favoring oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.